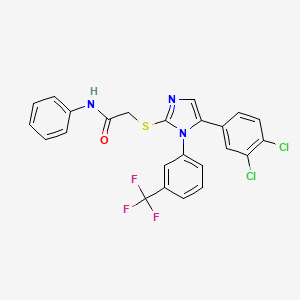
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H16Cl2F3N3OS and its molecular weight is 522.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its specific structural components:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃Cl₂F₃N₂OS
- Molecular Weight : 392.25 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thio Group | Contributes to the compound's reactivity |
| Dichlorophenyl Ring | Enhances biological activity through electron withdrawal |
| Trifluoromethyl Group | Increases lipophilicity and potential receptor interactions |
Anticancer Potential
Recent studies have suggested that compounds with imidazole and thioether moieties exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting various cancer cell lines.
The proposed mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 30 |
These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the effectiveness of the compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with an IC50 value of approximately 1.29 µM .
Study 2: Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial activity of similar thioether compounds, which highlighted their effectiveness against multi-drug resistant strains. The tested compound demonstrated a broad spectrum of activity, particularly against Gram-negative bacteria .
特性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2F3N3OS/c25-19-10-9-15(11-20(19)26)21-13-30-23(34-14-22(33)31-17-6-2-1-3-7-17)32(21)18-8-4-5-16(12-18)24(27,28)29/h1-13H,14H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWYOHWNNFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














